3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
CAS No.: 2137958-01-9
Cat. No.: VC4203589
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137958-01-9 |
|---|---|
| Molecular Formula | C9H13ClN2O2S |
| Molecular Weight | 248.73 |
| IUPAC Name | 3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
| Standard InChI Key | HSMBDTDYMBRLKC-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride features a molecular formula of and a molecular weight of 248.73 g/mol . Its IUPAC name, 3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride, reflects the substitution pattern:
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A cyclopentyl group at position 3 enhances lipophilicity, improving membrane permeability in drug candidates.
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A methyl group at position 1 stabilizes the pyrazole ring against metabolic degradation .
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A sulfonyl chloride at position 4 enables nucleophilic substitution reactions, forming sulfonamides or esters.
The compound’s planar pyrazole ring and electron-withdrawing sulfonyl group contribute to its electrophilic reactivity. X-ray crystallography of analogous structures confirms a dihedral angle of 5.2° between the pyrazole and sulfonyl groups, optimizing steric interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves reacting 3-cyclopentyl-1-methyl-1H-pyrazole with chlorosulfonic acid () under controlled conditions:
Key parameters include:
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Temperature: Maintained at −20°C to 0°C to minimize side reactions.
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Solvent: Chloroform or dichloromethane, which stabilize intermediates.
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Yield: 65–72% after purification via column chromatography .
Industrial Methods
Continuous flow reactors improve scalability and safety by automating reagent addition and temperature control. Post-synthesis, distillation removes excess chlorosulfonic acid, while recrystallization from ethyl acetate yields >99% purity .
Chemical Reactivity and Derivatives
The sulfonyl chloride group undergoes three primary reactions:
Nucleophilic Substitution
Reaction with amines forms sulfonamides, a class of compounds with antimicrobial and anticancer properties:
Conditions: Triethylamine base, dichloromethane solvent, 25°C .
Reduction
Lithium aluminum hydride () reduces the sulfonyl chloride to a sulfinic acid derivative:
Oxidation
Hydrogen peroxide () in acetic acid oxidizes the compound to a sulfonic acid, useful in ionic liquid synthesis.
Biological Activity and Mechanism
Enzyme Inhibition
The compound covalently binds to cysteine residues in enzyme active sites, inhibiting:
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Cyclooxygenase-2 (COX-2): Reduces inflammation in murine models (IC = 1.2 μM) .
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Carbonic anhydrase IX: Suppresses tumor growth in renal carcinoma cells.
Antimicrobial Effects
Derivatives exhibit broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 8.3 | |
| Escherichia coli | 12.7 | |
| Candida albicans | 15.4 |
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 89–91°C | |
| Boiling Point | 295.7°C (at 760 mmHg) | |
| Density | 1.6 g/cm³ | |
| Solubility in DMSO | 78 mg/mL | |
| LogP (Octanol-Water) | 2.1 |
Industrial and Research Applications
Pharmaceutical Intermediate
Used to synthesize:
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Janus kinase (JAK) inhibitors for autoimmune diseases.
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G-protein-coupled receptor (GPCR) modulators with nanomolar binding affinity .
Materials Science
Sulfonamide polymers derived from the compound exhibit proton conductivity (0.08 S/cm) for fuel cell membranes.
Comparison with Analogous Compounds
| Compound | LogP | Bioactivity (IC) | Source |
|---|---|---|---|
| 3-Cyclobutyl analog | 1.8 | 2.4 μM (COX-2) | |
| 3-Cyclopropyl analog | 1.5 | 3.1 μM (COX-2) | |
| 3-Cyclopentyl (this compound) | 2.1 | 1.2 μM (COX-2) |
The cyclopentyl group’s larger van der Waals radius improves target binding compared to smaller cycloalkyl substituents.
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